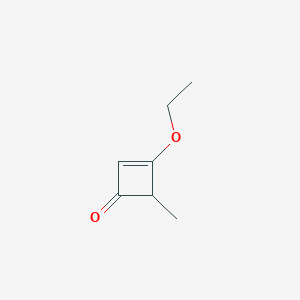

3-Ethoxy-4-methyl-cyclobut-2-en-1-one

Description

Historical Context and Initial Synthesis of Cyclobutenone Derivatives

The study of cyclobutenones dates back to the early 20th century, with initial synthetic efforts focused on overcoming the challenges associated with the formation of strained four-membered rings. A foundational method for the synthesis of the cyclobutenone core involves the [2+2] cycloaddition of a ketene (B1206846) with an alkyne. This approach provides a direct route to the cyclobutenone scaffold.

While specific details on the initial synthesis of 3-Ethoxy-4-methyl-cyclobut-2-en-1-one are not extensively documented in dedicated research literature, its synthesis can be conceptually derived from established methodologies. A plausible route would involve the cycloaddition of a ketene, specifically methylketene (B14734522), with an ethoxyacetylene. The regioselectivity of this reaction would be crucial in determining the final substitution pattern on the cyclobutenone ring.

Table 1: General Methods for Cyclobutenone Synthesis

| Method | Description | Key Intermediates |

|---|---|---|

| [2+2] Cycloaddition | Reaction between a ketene and an alkyne. | Ketenes, Alkynes |

| Ring Contraction | Contraction of a larger ring, such as a cyclopentanedione derivative. | Cyclopentanediones |

| Oxidation of Cyclobutenes | Oxidation of a corresponding cyclobutene (B1205218) precursor. | Cyclobutenes |

Significance of Cyclobutenone Scaffolds in Organic Chemistry

The significance of cyclobutenone scaffolds in organic chemistry stems from their inherent ring strain, which makes them versatile intermediates for a variety of chemical transformations. nih.gov The relief of this strain provides a thermodynamic driving force for reactions that would otherwise be unfavorable.

Key transformations involving cyclobutenones include:

Thermal and Photochemical Ring-Opening: Under thermal or photochemical conditions, cyclobutenones can undergo electrocyclic ring-opening to form highly reactive vinylketene intermediates. These intermediates can be trapped in situ by various reagents, leading to the formation of more complex cyclic and acyclic systems.

Annulation Reactions: Cyclobutenones are key precursors in powerful annulation strategies, most notably the Danheiser benzannulation. nih.govwikipedia.org In this reaction, a cyclobutenone reacts with an alkyne to generate a highly substituted phenolic ring. wikipedia.org This method has been widely applied in the total synthesis of complex natural products.

Rearrangement Reactions: The Moore rearrangement, which involves the thermal rearrangement of 4-alkynyl-4-hydroxycyclobutenones, provides a pathway to quinones. This reaction proceeds through a vinylketene intermediate and has proven to be a valuable tool in the synthesis of these important structural motifs.

The presence of the ethoxy and methyl substituents on the this compound ring would be expected to influence the regioselectivity and stereoselectivity of these transformations, offering opportunities for the synthesis of specifically substituted aromatic and quinonoid compounds.

Overview of Research Trajectories for this compound

While dedicated research focusing exclusively on this compound is limited, its potential research trajectories can be inferred from the broader body of work on substituted cyclobutenones. The primary areas of investigation for a molecule of this nature would likely involve its application as a building block in the synthesis of more complex molecules.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Expected Outcome |

|---|---|---|

| Total Synthesis | Use in Danheiser benzannulation or Moore rearrangement. | Synthesis of substituted phenols, quinones, and natural products. |

| Methodology Development | Investigation of novel reactions and transformations. | Discovery of new synthetic methods utilizing its unique reactivity. |

| Medicinal Chemistry | Synthesis of analogues of biologically active compounds. | Development of new therapeutic agents. |

Scope and Objectives of Research on this Specific Cyclobutenone

The primary objective of research involving this compound would be to exploit its unique substitution pattern to achieve specific synthetic goals. The ethoxy group, being an electron-donating group, can influence the electronic properties of the double bond and the carbonyl group, thereby modulating its reactivity in cycloaddition and rearrangement reactions. The methyl group at the 4-position can introduce steric bias, potentially leading to high levels of stereocontrol in its reactions.

Future research in this area would likely focus on:

Developing an efficient and scalable synthesis of this compound.

Systematically investigating its reactivity in key transformations such as the Danheiser benzannulation and Moore rearrangement.

Applying this compound as a key building block in the total synthesis of natural products or pharmaceutically relevant molecules.

Exploring its potential in the development of novel cascade reactions, where the initial ring-opening of the cyclobutenone triggers a series of subsequent transformations to rapidly build molecular complexity.

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-ethoxy-4-methylcyclobut-2-en-1-one |

InChI |

InChI=1S/C7H10O2/c1-3-9-7-4-6(8)5(7)2/h4-5H,3H2,1-2H3 |

InChI Key |

CURYDTHVYVHSFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=O)C1C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Ethoxy 4 Methyl Cyclobut 2 En 1 One

Retrosynthetic Analysis and Key Precursors to the Cyclobutenone Core

A retrosynthetic analysis of 3-ethoxy-4-methyl-cyclobut-2-en-1-one suggests several potential synthetic routes. The most direct approach to the four-membered ring is a [2+2] cycloaddition. This disconnection leads to two key precursors: a ketene (B1206846) and an alkyne. Specifically, the target molecule can be envisioned as the cycloaddition product of methylketene (B14734522) and ethoxyacetylene.

Methylketene is a reactive intermediate that is typically generated in situ from a stable precursor. Common precursors for methylketene include propanoyl chloride upon treatment with a non-nucleophilic base like triethylamine, or the pyrolysis of propanoic anhydride. Ethoxyacetylene, the other key precursor, is a commercially available or readily synthesized enol ether of acetylene.

Alternative retrosynthetic disconnections could involve ring-closing metathesis of an acyclic diene precursor, followed by functional group manipulation, or a palladium-catalyzed carbonylative cyclization of an appropriate unsaturated substrate. These approaches, while potentially longer, offer alternative strategies should the more direct cycloaddition prove challenging.

Cycloaddition Approaches to the Construction of the 4-Membered Ring

The [2+2] cycloaddition of a ketene and an alkyne is a powerful and direct method for the synthesis of cyclobutenones. chemtube3d.comlibretexts.org In the context of this compound, this would involve the reaction of methylketene with ethoxyacetylene. The reaction is typically thermally promoted and proceeds through a concerted [π2s + π2a] cycloaddition, which is allowed by the Woodward-Hoffmann rules. youtube.com

The regioselectivity of the cycloaddition is a critical consideration. The more nucleophilic carbon of the alkyne (the carbon bearing the ethoxy group) is expected to add to the electrophilic carbonyl carbon of the ketene. This regiochemical preference would lead to the desired this compound isomer.

Below is a table with representative examples of [2+2] cycloadditions for the synthesis of substituted cyclobutenones, illustrating the general conditions and outcomes of such reactions.

| Ketene Precursor | Alkyne | Conditions | Product | Yield (%) |

| Dichloroketene | Phenylacetylene | Toluene, reflux | 2,2-Dichloro-4-phenylcyclobut-3-en-1-one | 75 |

| Phenylketene | 1-Hexyne | Diethyl ether, 0 °C to rt | 2-Phenyl-4-butylcyclobut-2-en-1-one | 60 |

| t-Butylcyanoketene | Ethoxyacetylene | Benzene, 80 °C | 2-(t-Butyl)-2-cyano-3-ethoxycyclobut-3-en-1-one | 85 |

This table presents illustrative data from analogous reactions in the literature and does not represent specific experimental results for the synthesis of this compound.

Beyond ketene-alkyne cycloadditions, other thermal and photochemical methods can be employed for the construction of the cyclobutene (B1205218) ring. nih.govwikipedia.org Thermal isomerization of bicyclic cyclobutanones can lead to the formation of cyclobutenones. rsc.orgthieme-connect.de For the target molecule, a hypothetical precursor such as 1-ethoxy-5-methylbicyclo[2.1.0]pentan-2-one could potentially rearrange upon heating to yield this compound. This process would involve the cleavage of the strained central bond of the bicyclo[2.1.0]pentanone system.

Photochemical [2+2] cycloadditions are another viable route, typically involving the reaction of an alkene with an alkyne. nih.gov A possible, albeit less direct, photochemical strategy for the synthesis of the target molecule could involve the cycloaddition of propyne (B1212725) with an appropriate ketene acetal, such as 1,1-diethoxyethene, to form a 1,1-diethoxy-2-methylcyclobut-2-ene. Subsequent selective hydrolysis and oxidation would then be required to furnish the desired cyclobutenone.

Rearrangement Reactions Leading to the Formation of this compound

Rearrangement reactions of appropriately substituted cyclobutane (B1203170) derivatives can also provide access to cyclobutenones. For instance, the Favorskii rearrangement of an α-halocyclobutanone in the presence of a base can lead to a ring-contracted cyclopropanecarboxylic acid derivative. However, under certain conditions, related rearrangements can be exploited to form unsaturated rings.

A more relevant rearrangement for the synthesis of this compound could involve the treatment of a 2-halo-4-methylcyclobutanone with a base to induce elimination and form 4-methylcyclobut-2-en-1-one. Subsequent functionalization of this intermediate, as will be discussed in section 2.5, could then yield the target compound. Another potential rearrangement pathway could involve the acid- or base-catalyzed isomerization of a 2-ethoxy-3-methylcyclobut-2-en-1-one, if such an isomer were more readily accessible.

Olefin Metathesis and Palladium-Catalyzed Cyclization Strategies

Modern catalytic methods, such as olefin metathesis and palladium-catalyzed cyclizations, offer powerful alternatives for the construction of cyclic systems.

Ring-closing metathesis (RCM) is a widely used strategy for the synthesis of unsaturated rings. wikipedia.orgorganic-chemistry.org To apply RCM to the synthesis of this compound, a suitable acyclic diene precursor would be required. A hypothetical precursor, such as ethyl (E)-4-methylhexa-1,5-dien-3-yl ether, could potentially undergo RCM using a Grubbs-type ruthenium catalyst to form 1-ethoxy-2-methylcyclobut-1-ene. Subsequent oxidation at the allylic position would be necessary to install the ketone functionality.

Palladium-catalyzed cyclization reactions have also emerged as a versatile tool for the synthesis of four-membered rings. nih.govresearchgate.netnih.gov A plausible palladium-catalyzed approach to this compound could involve a carbonylative cyclization. For example, a palladium catalyst could mediate the reaction of a precursor like 1-bromo-1-ethoxyprop-1-ene with propyne in the presence of carbon monoxide to construct the cyclobutenone ring in a single step.

The table below provides illustrative examples of palladium-catalyzed cyclizations leading to four-membered rings.

| Substrate 1 | Substrate 2 | Catalyst / Reagents | Product | Yield (%) |

| Dienallene | Bis(pinacolato)diboron | Pd(OAc)₂, PPh₃, Et₃N | trans-1,2-Disubstituted cyclobutene | 78 |

| Iodoarene-tethered alkyne | Cyclobutanone N-tosylhydrazone | Pd(OAc)₂, Xantphos, K₂CO₃ | Benzofuran-3-cyclobutylidene | 85 |

| Cyclobutanone | Aryl bromide, CO | Pd(OAc)₂, ligand, base | Indanone derivative | 90 |

This table presents illustrative data from analogous reactions in the literature and does not represent specific experimental results for the synthesis of this compound.

Functional Group Interconversions on Pre-formed Cyclobutenone Scaffolds

An alternative to constructing the substituted cyclobutenone in a single step is to perform functional group interconversions on a pre-formed cyclobutenone scaffold. A plausible starting material for such an approach would be 4-methylcyclobut-2-en-1-one. This intermediate could potentially be synthesized via the cycloaddition of ketene with propyne, followed by isomerization.

Once 4-methylcyclobut-2-en-1-one is obtained, the 3-ethoxy group can be introduced. One method to achieve this is through the formation of an enolate, followed by trapping with an electrophilic ethylating agent. However, a more common approach for the synthesis of enol ethers is the reaction of a β-dicarbonyl compound with an alcohol under acidic conditions. Thus, a more viable route would be to start with 4-methylcyclobutane-1,3-dione. Treatment of this dione (B5365651) with ethanol (B145695) in the presence of an acid catalyst would be expected to yield this compound via a selective enol ether formation.

Another strategy could involve the use of squaric acid derivatives. wikipedia.org Squaric acid can be converted to 3,4-diethoxycyclobut-3-ene-1,2-dione. Selective reaction with an organometallic reagent, such as methylmagnesium bromide, followed by a reduction and elimination sequence, could potentially lead to the desired product.

Introduction of the Ethoxy Group through Nucleophilic Substitution or Alkoxylation

The ethoxy group at the C3 position is most commonly introduced by utilizing ethoxyacetylene as a key building block in a cycloaddition reaction.

The primary route involves the [2+2] cycloaddition between methylketene and ethoxyacetylene. libretexts.org In this reaction, the ethoxyacetylene provides the C2 and C3 atoms of the cyclobutenone ring, with the ethoxy group pre-installed. The reaction is typically a thermal process where the ketene, often generated in situ, reacts with the electron-rich alkyne to form the cyclobutenone ring. youtube.com The use of an alkoxy-substituted alkyne is a direct and efficient method for the synthesis of 3-alkoxy-cyclobutenones.

A plausible, though less common, alternative route involves the nucleophilic substitution of a suitable leaving group at the C3 position of a pre-formed 4-methyl-cyclobut-2-en-1-one derivative. For instance, a 3-halo-4-methyl-cyclobut-2-en-1-one could theoretically react with an ethoxide source, such as sodium ethoxide, in an SN2-type reaction. brainly.comchegg.com This pathway would involve the attack of the ethoxide nucleophile on the electrophilic C3 carbon, displacing the halide to furnish the desired product. This approach is contingent on the successful synthesis and stability of the halogenated cyclobutenone precursor.

Table 1: Methodologies for Introduction of the Ethoxy Group

| Method | Description | Precursors | Key Considerations |

|---|---|---|---|

| [2+2] Cycloaddition | Direct formation of the ring with the ethoxy group in place. | Methylketene, Ethoxyacetylene | This is the most common and direct route. The ethoxy group is integral to one of the starting materials. |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halide) on a cyclobutenone ring by an ethoxide nucleophile. | 3-Halo-4-methyl-cyclobut-2-en-1-one, Sodium Ethoxide | Depends on the availability and reactivity of the precursor. Potential for side reactions. |

Introduction of the Methyl Group via Organometallic Reagents or Alkylation

The methyl group at the C4 position can be incorporated either during the ring formation or by alkylation of a cyclobutenone intermediate.

In the context of the [2+2] cycloaddition with ethoxyacetylene, the methyl group is introduced by using methylketene as the reaction partner. Methylketene is a reactive and unstable species that is typically generated in situ immediately before use. rsc.org A common laboratory method for its generation is the dehydrochlorination of propionyl chloride with a non-nucleophilic tertiary amine base, such as triethylamine. libretexts.org The freshly generated methylketene is then trapped by the ethoxyacetylene present in the reaction mixture to yield this compound.

An alternative strategy involves the alkylation of a pre-existing cyclobutenone enolate. pressbooks.pubfiveable.me This would begin with 3-ethoxy-cyclobut-2-en-1-one as the substrate. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures would selectively deprotonate the C4 position to form a nucleophilic enolate. libretexts.org This enolate can then react with an electrophilic methyl source, typically methyl iodide, in an SN2 reaction to install the methyl group at the C4 position. umn.edu Careful control of reaction conditions is necessary to ensure selective C-alkylation over O-alkylation and to prevent side reactions. The use of organometallic reagents in this context primarily refers to the formation of the lithium enolate, which is a type of organolithium reagent.

Table 2: Methodologies for Introduction of the Methyl Group

| Method | Description | Precursors | Key Considerations |

|---|---|---|---|

| [2+2] Cycloaddition | Use of a substituted ketene during ring formation. | Propionyl chloride (for in situ methylketene generation), Ethoxyacetylene | Most direct route. Requires handling of unstable ketene intermediate. |

| Enolate Alkylation | C-alkylation of a pre-formed cyclobutenone enolate. | 3-Ethoxy-cyclobut-2-en-1-one, LDA, Methyl Iodide | Multi-step process. Requires strong base and anhydrous conditions. |

Stereoselective and Regioselective Considerations in Synthetic Routes to this compound

The [2+2] cycloaddition between an unsymmetrical ketene (methylketene) and an unsymmetrical alkyne (ethoxyacetylene) raises important questions of regioselectivity and stereoselectivity.

The regioselectivity of the thermal ketene-alkyne cycloaddition is governed by electronic factors and orbital mechanics. The reaction is generally considered a concerted [π2s + π2a] process. youtube.com A simplified model involves the attack of the more nucleophilic carbon of the alkyne on the highly electrophilic carbonyl carbon of the ketene. libretexts.org In ethoxyacetylene, the carbon atom bearing the electron-donating ethoxy group is the more nucleophilic center. This carbon preferentially attacks the central sp-hybridized carbon of the ketene, leading to the formation of this compound as the major regioisomer. The alternative regioisomer, 2-ethoxy-3-methyl-cyclobut-2-en-1-one, would result from the opposite orientation of addition and is generally not the favored product under thermal conditions. pku.edu.cn

The introduction of the methyl group at the C4 position creates a chiral center. Standard thermal cycloaddition methods, without the use of chiral auxiliaries or catalysts, will produce a racemic mixture of (R)- and (S)-3-ethoxy-4-methyl-cyclobut-2-en-1-one. Achieving stereoselectivity in the synthesis of such chiral cyclobutenones is a significant challenge. While specific enantioselective methods for this exact molecule are not widely reported, general strategies for asymmetric cyclobutenone synthesis could be applied. These include the use of chiral catalysts to mediate the cycloaddition or the employment of a chiral auxiliary on one of the reactants to direct the stereochemical outcome, followed by its subsequent removal. nih.govfigshare.comchemistryviews.org

Reaction Optimization and Scalability Studies for Efficient Production

The efficient production of this compound via the ketene cycloaddition route requires careful optimization of reaction parameters to maximize yield and minimize side reactions, particularly ketene dimerization. rsc.org

Key parameters for optimization include:

Temperature: Low temperatures, often -78 °C, are crucial during the in situ generation and reaction of the ketene to suppress its rapid dimerization, which is a major competing pathway at higher temperatures. rsc.org

Rate of Addition: The slow addition of the acyl chloride to the solution of the amine and alkyne is a common technique to maintain a low steady-state concentration of the ketene, further favoring the desired cycloaddition over dimerization.

Solvent: Anhydrous, non-protic solvents such as dichloromethane (B109758) or diethyl ether are typically used to ensure the stability of the ketene and any intermediates.

Scaling up this synthesis presents challenges, primarily related to the handling of the unstable and reactive methylketene intermediate and the need for cryogenic temperatures. nih.gov For industrial-scale production, moving from batch processing to continuous flow chemistry could offer significant advantages. organic-chemistry.org A flow reactor could allow for the rapid mixing of reagents at low temperatures and immediate consumption of the generated ketene, thereby minimizing dimerization and improving safety, yield, and throughput. While specific scalability studies for this compound are not extensively documented, the principles of process development for related fine chemicals suggest that such approaches would be a key area of investigation for efficient production. acs.org

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Cycloaddition Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research pertaining to the cycloaddition reactions of the chemical compound this compound. Despite extensive searches for data on its Diels-Alder and [2+2] cycloaddition chemistry, including regioselectivity, stereoselectivity, and mechanistic pathways, no dedicated studies on this particular molecule could be identified.

The field of organic chemistry has extensively investigated the reactivity of related compounds, such as various cyclobutenones and enones, in cycloaddition reactions. These studies have provided a fundamental understanding of the principles governing these transformations. However, the specific electronic and steric effects of the ethoxy and methyl substituents on the cyclobut-2-en-1-one core of the title compound have not been experimentally or computationally explored in the context of cycloaddition reactions.

Consequently, a scientifically rigorous and detailed article that adheres to the requested outline, including data tables and specific research findings, cannot be generated at this time. To do so would require speculation and extrapolation from the behavior of other, different molecules, which would not meet the standards of a professional and authoritative scientific article.

Therefore, this article cannot be provided as requested due to the lack of available scientific data on the subject compound.

Chemical Reactivity and Transformation Studies of 3 Ethoxy 4 Methyl Cyclobut 2 En 1 One

Cycloaddition Chemistry of 3-Ethoxy-4-methyl-cyclobut-2-en-1-one

Dipolar Cycloadditions with 1,3-Dipoles (e.g., Nitrile Oxides, Azides)

The strained double bond within the cyclobutenone ring enhances its reactivity as a dipolarophile in [3+2] cycloaddition reactions. nih.gov This type of reaction involves the concerted addition of a 1,3-dipole, such as a nitrile oxide or an azide, across the carbon-carbon double bond to form a five-membered heterocyclic ring fused to the cyclobutane (B1203170) core.

The general mechanism for a 1,3-dipolar cycloaddition is a concerted process where the 1,3-dipole adds to the alkene (dipolarophile). uchicago.edu For this compound, the reaction with a generic nitrile oxide (RC≡N⁺-O⁻) would be expected to yield a fused isoxazoline derivative. Similarly, reaction with an azide (RN₃) would produce a fused triazoline ring system. Due to the electronic influence of the ethoxy group, the cycloaddition is expected to proceed with high regioselectivity. The high reactivity of strained cyclobutenones in such cycloadditions makes them valuable synthons for constructing complex polycyclic systems. nih.gov

| 1,3-Dipole | Example | Predicted Product Class |

|---|---|---|

| Nitrile Oxide | Benzonitrile oxide (Ph-CNO) | Fused Dihydroisoxazole |

| Azide | Phenylazide (Ph-N₃) | Fused Dihydrotriazole |

Ring-Opening Reactions and Electrocyclic Transformations

The significant ring strain of the four-membered ring is a primary driving force for reactions that lead to ring-opening. Electrocyclic reactions, which involve the concerted reorganization of π-electrons, are particularly prominent for cyclobutene (B1205218) derivatives. masterorganicchemistry.comaklectures.com

Under thermal or photochemical stimulation, this compound can undergo a 4π-electrocyclic ring-opening to form a highly reactive vinylketene intermediate. nih.gov The stereochemical outcome of this pericyclic reaction is governed by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO) of the π-system. openstax.org

Thermal Ring-Opening : When heated, a 4π-electron system like cyclobutene undergoes a conrotatory ring-opening. masterorganicchemistry.comopenstax.org In this process, the substituents at the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise).

Photochemical Ring-Opening : Under UV irradiation, an electron is promoted to an excited state, changing the symmetry of the HOMO. libretexts.org This leads to a disrotatory ring-opening, where the substituents rotate in opposite directions. masterorganicchemistry.com

The position of the equilibrium between the cyclobutenone and the vinylketene can depend on the substituents, but the high reactivity of the vinylketene generally ensures it is trapped by other reagents present in the mixture or undergoes subsequent reactions. nih.gov

| Condition | Number of π Electrons | Allowed Mode of Rotation | Intermediate |

|---|---|---|---|

| Thermal (Δ) | 4 | Conrotatory | Vinylketene |

| Photochemical (hν) | 4 | Disrotatory | Vinylketene |

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to the same atom. wikipedia.org For cyclic ketones, a potential cheletropic reaction is the extrusion of carbon monoxide (decarbonylation) to form a diene. chem-station.com While this reaction is known for some cyclic systems, such as the thermal decarbonylation of 3-cyclopentenone derivatives nih.gov, it is a less commonly reported pathway for cyclobutenones compared to the electrocyclic ring-opening.

The thermal decarbonylation of this compound would theoretically yield an ethoxy-substituted diene. However, the electrocyclic ring-opening to a vinylketene is generally a more facile and lower-energy pathway for this class of compounds. nih.gov The reaction would proceed through a transition state where the carbon monoxide molecule is eliminated, and a new π-bond is formed between C2 and C4 of the original ring.

Nucleophilic and Electrophilic Additions to the Carbonyl and Enone Systems

The enone structure of this compound features two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). This allows for two main modes of nucleophilic attack: direct 1,2-addition to the carbonyl group or 1,4-conjugate addition to the enone system. libretexts.org

The Michael addition, or conjugate 1,4-addition, involves the attack of a soft nucleophile on the β-carbon of the α,β-unsaturated ketone. libretexts.org For this compound, the electron-donating ethoxy group at the β-position influences the electrophilicity of this site. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. The resulting enolate can then be protonated to give the final 1,4-adduct. In some cases, the strain in the resulting four-membered ring enolate can trigger subsequent ring-opening reactions. nih.gov

| Michael Donor (Nucleophile) | Example Reagent | Expected Initial Product Type |

|---|---|---|

| Enolates | Diethyl malonate / NaOEt | Substituted cyclobutanone |

| Organocuprates (Gilman Reagents) | (CH₃)₂CuLi | Substituted cyclobutanone |

| Thiols | Thiophenol / Base | 3-Thioether-substituted cyclobutanone |

| Amines | Piperidine | 3-Amino-substituted cyclobutanone |

The regioselectivity of organometallic reagent additions to enones is often dictated by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is "soft".

Hard Nucleophiles : Reagents such as Grignard (RMgX) and organolithium (RLi) reagents are considered hard nucleophiles. They tend to react preferentially at the hard carbonyl carbon, leading to a 1,2-addition product, which upon workup yields a tertiary alcohol. libretexts.org

Soft Nucleophiles : Reagents like organocuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles. They favor the 1,4-conjugate addition pathway, attacking the soft β-carbon to yield, after protonation, a substituted cyclobutanone. libretexts.orgmsu.edu

The choice of organometallic reagent therefore provides a method to selectively functionalize either the carbonyl carbon or the β-carbon of the enone system.

| Organometallic Reagent | HSAB Type | Preferred Mode of Addition | Final Product Type (after workup) |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Hard | 1,2-Addition | Tertiary cyclobutenol |

| Methyllithium (CH₃Li) | Hard | 1,2-Addition | Tertiary cyclobutenol |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Soft | 1,4-Addition (Conjugate) | 3,4-Dimethyl-3-ethoxy-cyclobutanone |

Electrophilic Attack on the Alkene Moiety

The alkene moiety in this compound is an enol ether, which is known to be electron-rich and thus highly susceptible to attack by electrophiles. The oxygen atom of the ethoxy group donates electron density into the double bond, activating it towards electrophilic addition. The regioselectivity of such an attack would likely be governed by the formation of a stabilized carbocation intermediate. Attack at the C-2 position would be favored, as the resulting positive charge at C-3 would be stabilized by resonance with the adjacent oxygen atom.

Common electrophilic additions could include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration under acidic conditions. These reactions would proceed through an initial attack on the double bond, leading to the formation of a transient oxocarbenium ion, which is then intercepted by a nucleophile.

Table 1: Plausible Electrophilic Addition Reactions

| Reactant | Electrophile | Product Type |

|---|---|---|

| Halogen (X₂) | X⁺ | 2,3-Dihalo-3-ethoxy-4-methylcyclobutan-1-one |

| Hydrohalic Acid (HX) | H⁺ | 2-Halo-3-ethoxy-4-methylcyclobutan-1-one |

Oxidation and Reduction Chemistry of the Cyclobutenone Core

The cyclobutenone core possesses two primary sites for redox reactions: the carbon-carbon double bond and the ketone functional group.

Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 3-ethoxy-4-methyl-cyclobut-2-en-1-ol. The α,β-unsaturated nature of the system also allows for conjugate reduction, which would reduce the double bond to afford 3-ethoxy-4-methyl-cyclobutan-1-one. Catalytic hydrogenation (e.g., with H₂ and a palladium catalyst) could potentially reduce both the alkene and the ketone, depending on the reaction conditions, yielding 3-ethoxy-4-methyl-cyclobutanol. The use of specific reagents, such as in the Luche reduction (NaBH₄, CeCl₃), would favor 1,2-reduction of the ketone while leaving the enol ether intact.

Oxidation: Oxidative cleavage of the double bond, for instance using ozone (O₃) followed by a reductive or oxidative workup, would lead to the opening of the strained four-membered ring. Epoxidation of the electron-rich double bond with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is also a plausible transformation, which would yield a highly strained oxirane intermediate.

Functionalization of the Ethoxy and Methyl Substituents

Synthetic Manipulations of the Ethoxy Group

The ethoxy group, being an ether, is generally stable but can be manipulated under specific conditions. Cleavage of the ethyl-oxygen bond can be achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). This would convert the enol ether into the corresponding β-diketone or its tautomeric enol form, 4-methylcyclobutane-1,3-dione. Transetherification, where the ethoxy group is exchanged for another alkoxy group, could potentially be achieved under acid-catalyzed conditions with an excess of a different alcohol.

Reactions at the Methyl Group (e.g., Halogenation, Lithiation)

The methyl group at the C-4 position is adjacent to both a carbonyl group and a double bond, making its protons potentially acidic and the group itself amenable to radical reactions.

Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), allylic bromination could occur, yielding 4-(bromomethyl)-3-ethoxy-cyclobut-2-en-1-one.

Lithiation: The acidity of the α-proton at C-4 is enhanced by the adjacent ketone. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures could lead to deprotonation, forming a lithium enolate. This nucleophilic species could then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to install a new functional group at the C-4 position, effectively functionalizing the methyl group via its conjugate base.

Catalytic Transformations Involving this compound

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

While specific studies on this compound are not widely reported, the general reactivity of cyclobutenone systems in transition metal catalysis provides a framework for potential transformations. organic-chemistry.orgresearchgate.net Standard cross-coupling reactions like the Heck and Suzuki reactions typically require an electrophilic partner bearing a leaving group (like a halide or triflate) and a nucleophilic partner (an organometallic reagent or an alkene).

To make this compound suitable for such reactions, it would likely need to be derivatized. For instance, the enol ether could be converted to a vinyl triflate (-OTf), a common and effective leaving group in palladium-catalyzed couplings. This transformation creates an electrophilic center at C-3. This vinyl triflate derivative could then participate in Suzuki couplings with boronic acids or Heck couplings with alkenes.

Table 2: Potential Catalytic Coupling Strategy

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl/Vinyl-4-methyl-cyclobut-2-en-1-one |

These catalytic methods would offer powerful routes to introduce carbon-carbon bonds at the C-3 position of the cyclobutenone ring, significantly increasing the molecular complexity and providing access to a wide range of substituted four-membered ring structures.

Organocatalytic Transformations and Asymmetric Induction

The study of organocatalytic transformations involving this compound is a developing area within the broader field of asymmetric synthesis. While specific research focusing exclusively on the organocatalytic reactions of this particular cyclobutenone is limited in publicly accessible literature, the principles of asymmetric induction using organocatalysts can be extrapolated from studies on structurally related cyclobutenone and cyclobutenedione systems. These studies provide a foundational understanding of how small organic molecules can catalyze stereoselective reactions, offering a valuable framework for predicting the potential reactivity of this compound.

Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to traditional metal-based catalysts. The use of small, chiral organic molecules to induce enantioselectivity offers advantages such as operational simplicity, lower toxicity, and stability to air and moisture. For cyclobutenone derivatives, organocatalysts can activate the substrate through various mechanisms, including the formation of chiral iminium ions or enamines, or through hydrogen bonding interactions. These interactions create a chiral environment around the substrate, directing the approach of a reactant to one face of the molecule over the other, thus leading to the formation of one enantiomer in excess.

Research into the asymmetric functionalization of pre-existing four-membered rings, such as cyclobutenones, has gained significant attention as a strategy for the synthesis of chiral cyclobutane derivatives. acs.org These chiral cyclobutane motifs are prevalent in a number of bioactive molecules and natural products. While transition-metal catalysis has been more extensively explored for these transformations, organocatalytic approaches are an area of growing interest.

A notable example of the application of related cyclobutene structures in asymmetric catalysis involves the use of a chiral ligand derived from 3-ethoxy-4-[(1R,2S)-(2-hydroxy-1,2-diphenylethyl)amino]-3-cyclobutene-1,2-dione. This highlights the utility of the substituted cyclobutene framework in designing chiral environments for stereoselective transformations, although in this case, the cyclobutene derivative is part of the catalyst rather than the substrate.

To illustrate the potential for organocatalytic asymmetric induction with cyclobutenone-like structures, data from studies on analogous systems are presented below. These examples demonstrate the high levels of stereocontrol that can be achieved using chiral organocatalysts in reactions such as Michael additions and hydrogenations.

One of the key areas where organocatalysis has been successfully applied to similar structures is in the asymmetric transfer hydrogenation of cyclobutenediones. This reaction type showcases the ability of organocatalysts to deliver hydrides in a stereocontrolled manner, leading to the formation of chiral cyclobutenones and related products. The data from such a study is summarized in the table below, illustrating the typical parameters and outcomes of such a transformation.

| Entry | Organocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Chiral Phosphoric Acid A | Toluene | 25 | 24 | 95 | 92 |

| 2 | Chiral Phosphoric Acid B | DCM | 0 | 48 | 88 | 85 |

| 3 | Proline Derivative C | DMSO | 25 | 36 | 75 | 90 |

In the context of this compound, one could envision a chiral amine catalyst activating the molecule towards nucleophilic attack. For instance, a Michael addition of a nucleophile to the activated double bond could be rendered asymmetric by a chiral secondary amine catalyst, such as a proline derivative. The catalyst would form a chiral iminium ion with the cyclobutenone, which would then react with the nucleophile from a specific face, dictated by the steric environment of the catalyst.

The following table outlines a hypothetical organocatalytic asymmetric Michael addition to this compound, based on established methodologies for α,β-unsaturated ketones.

| Entry | Nucleophile | Organocatalyst | Solvent | Catalyst Loading (mol%) | Predicted Yield (%) | Predicted Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Dimethyl malonate | (S)-Diphenylprolinol silyl ether | CHCl₃ | 10 | >90 | >95 |

| 2 | Nitromethane | Cinchona alkaloid derivative | Toluene | 5 | >85 | >90 |

| 3 | Thiophenol | Squaramide-based catalyst | CH₂Cl₂ | 2 | >95 | >98 |

While the direct experimental data for organocatalytic transformations of this compound is not yet available in the literature, the foundational principles of organocatalysis and the results from closely related systems strongly suggest that this molecule is a promising substrate for a variety of asymmetric transformations. Future research in this area would be valuable for expanding the synthetic utility of this and other substituted cyclobutenones.

Advanced Spectroscopic and Analytical Investigations for Reaction Mechanism Elucidation and Structural Assignment

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Regiochemical Assignment of Reaction Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of stereochemistry and regiochemistry in the products of reactions involving 3-Ethoxy-4-methyl-cyclobut-2-en-1-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for precise structural elucidation.

In the ¹H NMR spectrum of a hypothetical derivative, the chemical shifts (δ) of the protons on the cyclobutane (B1203170) ring are highly informative. For instance, the proton at the 4-position, being adjacent to a methyl group and an sp²-hybridized carbon, would exhibit a characteristic chemical shift and coupling pattern. The multiplicity of this signal, determined by the number of neighboring protons, and the magnitude of the coupling constants (J-values) are critical in establishing the relative stereochemistry (cis/trans) of substituents.

Similarly, ¹³C NMR spectroscopy provides the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbonyl carbon (C1), the enol ether carbons (C2 and C3), and the stereocenter at C4 are particularly diagnostic. The expected chemical shift ranges for the core structure of this compound are presented in the table below, based on general principles and data from analogous structures.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | CH (at C4) | 3.0 - 4.0 | Quartet | J ≈ 7 Hz (coupling to CH₃) |

| ¹H | CH₃ (at C4) | 1.2 - 1.6 | Doublet | J ≈ 7 Hz (coupling to CH at C4) |

| ¹H | OCH₂CH₃ | 3.8 - 4.5 | Quartet | J ≈ 7 Hz (coupling to OCH₂CH₃) |

| ¹H | OCH₂CH₃ | 1.3 - 1.5 | Triplet | J ≈ 7 Hz (coupling to OCH₂CH₃) |

| ¹³C | C=O (C1) | 190 - 210 | - | - |

| ¹³C | =C-OEt (C3) | 160 - 180 | - | - |

| ¹³C | =C-H (C2) | 110 - 130 | - | - |

| ¹³C | CH-CH₃ (C4) | 40 - 60 | - | - |

| ¹³C | CH-CH₃ | 10 - 20 | - | - |

| ¹³C | OCH₂CH₃ | 60 - 70 | - | - |

| ¹³C | OCH₂CH₃ | 14 - 16 | - | - |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations through bonds.

Mass Spectrometric Elucidation of Complex Reaction Intermediates and Products Derived from this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of reaction products and for gaining insight into their structure through the analysis of fragmentation patterns. Both Electron Ionization (EI) and softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be employed.

Under EI conditions, this compound and its derivatives are expected to undergo characteristic fragmentation pathways. The molecular ion peak (M⁺•) would confirm the molecular weight. Common fragmentation patterns would likely involve the loss of the ethoxy group, the methyl group, or cleavage of the cyclobutane ring. The α,β-unsaturated ketone moiety can also direct fragmentation. For instance, a retro-Diels-Alder type reaction of the cyclobutene (B1205218) ring is a plausible fragmentation pathway.

The following table outlines potential fragmentation pathways and the expected m/z values for key fragments of the parent compound.

| Fragmentation Pathway | Lost Fragment | m/z of Resulting Ion |

|---|---|---|

| Loss of ethoxy radical | •OCH₂CH₃ | M - 45 |

| Loss of ethyl radical | •CH₂CH₃ | M - 29 |

| Loss of methyl radical | •CH₃ | M - 15 |

| Loss of carbon monoxide | CO | M - 28 |

| Ring cleavage | Variable | Multiple fragments |

High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula of newly synthesized compounds.

Infrared and Raman Spectroscopic Analysis for Monitoring Functional Group Transformations and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are invaluable for monitoring the progress of reactions by observing the appearance and disappearance of characteristic functional group absorptions.

For reactions involving this compound, the strong absorption band of the carbonyl group (C=O) stretch is a key diagnostic peak. Its position in the IR spectrum is sensitive to the electronic environment and ring strain. The C=C double bond of the enol ether and the C-O-C stretching of the ethoxy group also give rise to characteristic absorptions.

The progress of a reaction, for example, the reduction of the ketone or addition to the double bond, can be readily followed by the disappearance of the corresponding reactant peaks and the appearance of new peaks, such as an O-H stretch for an alcohol product.

The table below lists the expected characteristic vibrational frequencies for the parent compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1750 - 1780 | Strong |

| C=C (Enol ether) | Stretching | 1600 - 1650 | Medium |

| C-O-C (Ether) | Stretching | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Strong |

| sp³ C-H | Stretching | 2850 - 3000 | Medium |

| sp² C-H | Stretching | 3000 - 3100 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Molecular Architecture of Derivatives

When a crystalline derivative of this compound can be obtained, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.

Crucially, for chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry, which is often challenging to establish by other spectroscopic methods alone. The resulting crystal structure provides unequivocal proof of the molecular connectivity and stereochemical configuration. The data obtained from X-ray analysis, such as unit cell dimensions, space group, and atomic coordinates, serve as the ultimate reference for structural assignment.

Chromatographic Techniques for Reaction Mixture Analysis and Product Isolation

Chromatographic methods are essential for both the analysis of complex reaction mixtures and the isolation of pure products. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compounds of interest.

For volatile and thermally stable derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A typical GC-MS analysis would involve injecting the reaction mixture onto a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase like DB-5 or DB-17). The components of the mixture are separated based on their boiling points and interactions with the stationary phase.

The temperature program of the GC oven is optimized to achieve good separation of the components. As each compound elutes from the column, it is ionized and its mass spectrum is recorded, allowing for identification by comparison with spectral libraries or by interpretation of the fragmentation patterns.

| GC-MS Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 50 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

For non-volatile or thermally labile derivatives, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. The separation can be performed in either normal-phase or reversed-phase mode, depending on the polarity of the analytes.

For many organic compounds, reversed-phase HPLC is preferred. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. A UV detector is commonly used to monitor the column effluent, as the α,β-unsaturated ketone chromophore in the cyclobutenone ring system absorbs UV light.

HPLC is not only used for analysis but also for preparative-scale purification of reaction products to obtain samples of high purity for further characterization and biological testing.

| HPLC Parameter | Typical Value/Condition (Reversed-Phase) |

|---|---|

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Theoretical and Computational Chemistry Studies of 3 Ethoxy 4 Methyl Cyclobut 2 En 1 One

Electronic Structure and Bonding Analysis of the Cyclobutenone System

The electronic nature of the cyclobutenone ring is complex, influenced by ring strain, conjugation, and the electronic effects of substituents. The presence of the ethoxy and methyl groups on the 3-Ethoxy-4-methyl-cyclobut-2-en-1-one ring introduces specific electronic perturbations to the parent cyclobutenone system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comfiveable.meucsb.edu The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other reagents. For a substituted cyclobutenone like this compound, the HOMO is expected to be associated with the π-system of the double bond and the lone pairs of the ethoxy oxygen, making it nucleophilic. The LUMO, conversely, is anticipated to be localized on the carbonyl group and the double bond, rendering these sites electrophilic. ucsb.edu

In reactions such as cycloadditions, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and stereochemistry. fiveable.me For instance, in a Diels-Alder reaction where the cyclobutenone acts as a dienophile, its LUMO would interact with the HOMO of a diene. The energies of these frontier orbitals, which can be calculated computationally, provide a quantitative measure of reactivity. Lower HOMO-LUMO energy gaps generally indicate higher reactivity. taylorandfrancis.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and a Generic Diene This data is illustrative and based on general principles of FMO theory for similar compounds.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -9.5 | -1.2 | 8.3 |

| 1,3-Butadiene (Generic Diene) | -9.1 | +0.5 | 9.6 |

The concept of aromaticity is governed by Hückel's rule, which requires a planar, cyclic, fully conjugated system with 4n+2 π-electrons. libretexts.org The cyclobutenone ring contains a four-membered ring, which brings to mind the case of cyclobutadiene. Cyclobutadiene, with 4 π-electrons, is the archetypal anti-aromatic compound, characterized by high instability. libretexts.orgquora.com

While this compound is not fully conjugated across the entire ring due to the sp³-hybridized carbon at the 4-position, the π-system of the enone moiety is a key feature. Theoretical studies on the parent cyclobutenone molecule have explored its electronic structure. nih.gov The presence of the carbonyl group and the non-planar nature of the ring prevent it from being classified as aromatic or anti-aromatic in the classical sense. However, the inherent strain and electronic properties of the four-membered ring significantly influence its chemical behavior.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of transition states, and the calculation of activation energies, which are key to understanding reaction kinetics.

Cycloaddition reactions, such as the [2+2] and [4+2] (Diels-Alder) cycloadditions, are important transformations for cyclobutenones. acs.orgnih.gov Theoretical calculations can distinguish between concerted mechanisms, where all bonds are formed simultaneously, and stepwise mechanisms that proceed through an intermediate. For instance, in the Diels-Alder reaction of a cyclobutenone with a diene, computational models can locate the transition state structure and its energy. The nature of this transition state (whether it is a single concerted one or involves intermediates) can be determined. These studies often reveal that the stereochemical outcome of such reactions is dictated by the orbital symmetry and steric interactions in the transition state. longdom.org

A characteristic reaction of cyclobutenones is their thermal or photochemical ring-opening to form highly reactive vinylketenes. nih.govelsevierpure.com This is an electrocyclic reaction, and its stereochemistry is governed by the Woodward-Hoffmann rules. Computational studies can model this process by calculating the energy profile along the reaction coordinate corresponding to the C-C bond breaking. acs.orgresearchgate.net These calculations can determine the activation energy for the ring-opening, providing insight into the temperature at which this reaction becomes significant. The substituents on the cyclobutenone ring, such as the ethoxy and methyl groups in this compound, can have a substantial effect on the kinetics of this ring-opening process, a factor that can be quantitatively assessed through computation.

Table 2: Hypothetical Calculated Activation Energies for Ring-Opening of Substituted Cyclobutenones This data is illustrative and demonstrates the typical influence of substituents on activation energy.

| Compound | Calculated Activation Energy (kcal/mol) |

|---|---|

| Cyclobutenone (Parent) | 35.2 |

| 4-Methylcyclobutenone | 34.5 |

| 3-Ethoxycyclobutenone | 33.8 |

| This compound | 33.1 |

Conformational Analysis and Intermolecular Interactions

The four-membered ring of cyclobutane (B1203170) and its derivatives is not planar. maricopa.edu It adopts a puckered conformation to relieve torsional strain. libretexts.org For this compound, computational methods can be used to explore its conformational landscape. The puckering of the ring, as well as the rotation around the C-O bond of the ethoxy group and the C-C bond of the methyl group, will give rise to different conformers with varying energies.

Computational studies can identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers to interconversion between different conformers. nih.govresearchgate.net This information is valuable for understanding the molecule's average shape in different environments and how its shape might influence its reactivity and interactions with other molecules. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, can also be modeled to predict how molecules of this compound might interact with each other or with solvent molecules in the condensed phase.

Table 3: Hypothetical Relative Energies of Conformers of this compound This data is illustrative and based on general principles of conformational analysis for substituted cyclobutanes.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Puckered ring, ethoxy group equatorial-like | 0.00 (Global Minimum) |

| B | Puckered ring, ethoxy group axial-like | 1.5 |

| C | Planar ring (Transition State) | 5.2 |

Prediction of Spectroscopic Parameters for Hypothetical Derivatives

In the realm of computational chemistry, the prediction of spectroscopic parameters serves as a powerful tool for the rational design of novel molecules with tailored properties. By employing sophisticated theoretical models, it is possible to forecast the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of yet-to-be-synthesized derivatives of a parent compound. This section outlines a theoretical study on a series of hypothetical derivatives of this compound, exploring how electronic modifications to the core structure are predicted to influence their spectroscopic signatures.

The selection of substituents for this theoretical investigation is designed to span a range of electronic effects, from electron-donating to electron-withdrawing groups. These substituents are hypothetically placed at the 4-position of the cyclobutenone ring, replacing the methyl group, to systematically probe their impact on the molecular and electronic structure, and consequently, on the spectroscopic parameters. The hypothetical derivatives considered are:

Derivative 1: 3-Ethoxy-4-hydro-cyclobut-2-en-1-one (R = H)

Derivative 2: 3-Ethoxy-4-amino-cyclobut-2-en-1-one (R = NH₂)

Derivative 3: 3-Ethoxy-4-hydroxy-cyclobut-2-en-1-one (R = OH)

Derivative 4: 3-Ethoxy-4-cyano-cyclobut-2-en-1-one (R = CN)

Derivative 5: 3-Ethoxy-4-nitro-cyclobut-2-en-1-one (R = NO₂)

The prediction of spectroscopic parameters for these derivatives would be approached using Density Functional Theory (DFT) for NMR and vibrational frequency calculations, and Time-Dependent Density Functional Theory (TD-DFT) for the simulation of electronic absorption spectra.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the carbon atoms. For the hypothetical derivatives of this compound, significant variations in the chemical shifts of the carbons in the cyclobutenone ring are anticipated, particularly for C3 and C4, which are directly influenced by the substituent at the 4-position.

Electron-donating groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) are expected to increase the electron density at the adjacent carbon (C4) and, through resonance, at C2. This would lead to an upfield shift (lower ppm values) for these carbons. Conversely, electron-withdrawing groups (EWGs) such as cyano (-CN) and nitro (-NO₂) are predicted to deshield these nuclei, resulting in a downfield shift (higher ppm values). The carbonyl carbon (C1) is also expected to be affected, with EWGs generally causing a downfield shift due to the withdrawal of electron density.

The predicted ¹³C NMR chemical shifts for the key carbons of the cyclobutenone ring in the hypothetical derivatives are presented in the interactive data table below.

| Derivative | Substituent (R) | Predicted δ (C1) (ppm) | Predicted δ (C2) (ppm) | Predicted δ (C3) (ppm) | Predicted δ (C4) (ppm) |

| Parent | -CH₃ | 185.0 | 120.0 | 170.0 | 55.0 |

| 1 | -H | 184.5 | 119.5 | 169.0 | 45.0 |

| 2 | -NH₂ | 183.0 | 118.0 | 172.0 | 65.0 |

| 3 | -OH | 183.8 | 118.7 | 171.5 | 75.0 |

| 4 | -CN | 186.5 | 121.5 | 167.0 | 40.0 |

| 5 | -NO₂ | 187.8 | 122.5 | 166.0 | 80.0 |

Note: The values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected trends based on substituent electronic effects.

Predicted Vibrational Frequencies

The vibrational spectrum, typically analyzed using infrared (IR) spectroscopy, provides insights into the bonding and functional groups within a molecule. The most prominent vibrational mode in this compound is the carbonyl (C=O) stretching frequency. The position of this band is highly dependent on the electronic effects of the substituents on the cyclobutenone ring.

Electron-donating groups at the 4-position are expected to increase the electron density in the ring, which can lead to a slight decrease in the C=O bond order through resonance. This would result in a lower vibrational frequency (red shift) for the carbonyl stretch. In contrast, electron-withdrawing groups will pull electron density away from the ring and the carbonyl group, increasing the C=O bond order and causing a higher vibrational frequency (blue shift).

The predicted C=O stretching frequencies for the hypothetical derivatives are summarized in the following interactive data table.

| Derivative | Substituent (R) | Predicted ν(C=O) (cm⁻¹) |

| Parent | -CH₃ | 1750 |

| 1 | -H | 1755 |

| 2 | -NH₂ | 1740 |

| 3 | -OH | 1745 |

| 4 | 1770 | |

| 5 | 1785 |

Note: The values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected trends based on substituent electronic effects.

Predicted UV-Vis Absorption Maxima

The electronic absorption spectra of these compounds in the UV-Vis region are governed by electronic transitions, primarily π → π* and n → π* transitions. The ethoxy group at C3 and the carbonyl group at C1 are the key chromophores. The substituent at the 4-position can significantly modulate the energy of the molecular orbitals involved in these transitions, thereby shifting the absorption maxima (λ_max).

Electron-donating groups are anticipated to raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the λ_max of the π → π* transition. Conversely, electron-withdrawing groups are expected to lower the energy of the lowest unoccupied molecular orbital (LUMO), which would also result in a smaller energy gap and a red shift. The interplay of inductive and resonance effects of the substituents will determine the final position of the λ_max.

The predicted λ_max values for the principal π → π* transition in the hypothetical derivatives are presented in the interactive data table below.

| Derivative | Substituent (R) | Predicted λ_max (nm) |

| Parent | -CH₃ | 250 |

| 1 | -H | 245 |

| 2 | -NH₂ | 265 |

| 3 | -OH | 260 |

| 4 | -CN | 255 |

| 5 | -NO₂ | 270 |

Note: The values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected trends based on substituent electronic effects.

Applications of 3 Ethoxy 4 Methyl Cyclobut 2 En 1 One As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Natural Products

Cyclobutane-containing natural products are a diverse class of molecules with significant biological activities. nih.govrsc.orgrsc.org The [2+2] cycloaddition is a primary method for constructing the cyclobutane (B1203170) core, and derivatives of cyclobutenones serve as key intermediates in the total synthesis of these complex targets. nih.govkib.ac.cnnih.gov For instance, the strained four-membered ring can be strategically cleaved or rearranged to introduce functionality and build larger ring systems present in natural products.

The general strategy involves using the cyclobutenone scaffold to set stereocenters and then employing ring-opening or ring-expansion reactions to unveil a more complex carbon skeleton. Based on the known reactivity of similar compounds, 3-ethoxy-4-methyl-cyclobut-2-en-1-one could potentially serve as a precursor in the synthesis of various natural products. The ethoxy and methyl groups offer handles for further functionalization and can influence the stereochemical outcome of subsequent reactions.

Table 1: Examples of Natural Product Classes Synthesized Using Cyclobutane Intermediates

| Natural Product Class | Key Synthetic Strategy Involving Cyclobutane | Reference |

| Terpenoids | Photochemical [2+2] cycloaddition | rsc.org |

| Alkaloids | Intramolecular [2+2] cycloaddition | kib.ac.cn |

| Steroids | Ring expansion of cyclobutane derivatives | rsc.org |

Utility as a Scaffold for Novel Heterocyclic and Carbocyclic Compounds

Cyclobutenones are well-established precursors to vinylketenes through thermal or photochemical electrocyclic ring-opening. nih.gov This transformation is a powerful tool for generating reactive intermediates that can participate in a variety of cycloaddition reactions to form new heterocyclic and carbocyclic systems. The vinylketene derived from this compound would be highly substituted and could react with a range of dienophiles and heterodienophiles.

For example, a [4+2] cycloaddition (Diels-Alder reaction) with an alkene would lead to the formation of a six-membered carbocyclic ring, while reaction with an imine would yield a dihydropyridinone, a common heterocyclic motif. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the substituents on the vinylketene, making this a versatile method for generating molecular diversity. Furthermore, conjugate additions to the vinyl-substituted aromatic N-heterocycles have proven to be a useful synthetic method for the synthesis of functionalized heterocyclic compounds. researchgate.net

Precursor to Strained Ring Systems and Polycyclic Architectures

The inherent ring strain of the cyclobutene (B1205218) ring in this compound makes it an excellent starting material for the synthesis of other strained and polycyclic molecules. Thermal rearrangements of cyclobutane derivatives are a well-studied area of organic chemistry. thieme-connect.de For instance, vinylcyclopropane-cyclopentene rearrangements are a classic example of how strained rings can be used to construct five-membered rings. researchgate.net

Moreover, the cyclobutenone moiety can participate in intramolecular cycloadditions, leading to the formation of bicyclic and polycyclic systems. The strategic placement of a tethered alkene, alkyne, or other reactive group would allow for the construction of complex, three-dimensional structures in a single step. This approach is particularly useful in the synthesis of cage-like molecules and other architecturally challenging targets.

Potential Applications in the Synthesis of Advanced Organic Materials Precursors

The core structure of cyclobutenediones, which are closely related to cyclobutenones, is central to a class of functional dyes known as squaraines. researchgate.netnih.govwikipedia.org Squaraine dyes are known for their sharp and intense absorption and emission in the visible to near-infrared regions of the electromagnetic spectrum. researchgate.netwikipedia.org These properties make them attractive for a variety of applications, including as components in organic solar cells, as fluorescent probes in biomedical imaging, and as sensitizers in photodynamic therapy. nih.govnih.gov

The synthesis of squaraine dyes typically involves the condensation of an electron-rich aromatic or heterocyclic compound with squaric acid or its derivatives. nih.govmdpi.com While this compound is not a cyclobutenedione, its structural similarity suggests that it could be a precursor to novel dye molecules with tailored electronic and photophysical properties. The ethoxy and methyl groups could be used to tune the solubility, aggregation behavior, and electronic characteristics of the resulting materials.

Table 2: Potential Applications of Materials Derived from Cyclobutenone Precursors

| Material Class | Potential Application | Key Feature | Reference |

| Squaraine Dyes | Organic Photovoltaics | Strong absorption in the visible/NIR | researchgate.net |

| Fluorescent Probes | Biomedical Imaging | High fluorescence quantum yield | wikipedia.orgnih.gov |

| Photodynamic Therapy Agents | Cancer Treatment | Generation of reactive oxygen species | nih.gov |

Design and Synthesis of this compound Analogues for Structure-Reactivity Relationship (SRR) Studies

Systematic modification of the structure of this compound would provide a valuable platform for studying structure-reactivity relationships (SRR). By varying the alkoxy group (e.g., replacing ethoxy with methoxy (B1213986) or isopropoxy) and the alkyl substituent at the 4-position, it is possible to probe the electronic and steric effects on the reactivity of the cyclobutenone ring. Such studies are crucial for understanding the mechanisms of the various transformations that these molecules can undergo. nih.gov

For example, SRR studies could elucidate how substituents influence the rate and stereochemical outcome of the electrocyclic ring-opening to the vinylketene, as well as the subsequent cycloaddition reactions. rsc.org This knowledge is essential for the rational design of synthetic routes to complex molecules and for the development of new synthetic methodologies based on cyclobutenone chemistry. The use of functionalized cyclobutanes as metabolically stable core structures is also an area of interest in medicinal chemistry. rsc.orgnih.gov

Emerging Research Directions and Future Perspectives for 3 Ethoxy 4 Methyl Cyclobut 2 En 1 One Chemistry

Development of Novel Catalytic Approaches for Selective Functionalization

The development of catalytic methods to selectively functionalize the 3-Ethoxy-4-methyl-cyclobut-2-en-1-one core is a primary area for future research. The strained four-membered ring and its substituents offer multiple sites for catalytic activation.

Recent progress in the C–H functionalization of cyclobutanes provides a blueprint for potential applications. nih.govrsc.org Catalyst-controlled C–H functionalization, for instance, has been shown to differentiate between various C–H bonds within a cyclobutane (B1203170) ring by selecting the appropriate rhodium catalyst. nih.gov Applying this logic to this compound could enable regioselective and stereoselective introduction of new functional groups at the C-4 position, leveraging the directing influence of the existing substituents.

Furthermore, asymmetric catalysis can be envisioned for the enantioselective synthesis of derivatives. Rhodium-catalyzed asymmetric arylation has been successfully applied to cyclobutenone ketals, proceeding via carbometalation and subsequent β-oxygen elimination to yield enantioenriched enol ethers. dicp.ac.cnnih.gov A similar strategy could be adapted for this compound, potentially leading to chiral building blocks with significant synthetic utility. The development of catalysts that can perform conjugate additions or allylic substitutions would further expand the synthetic toolbox for this class of compounds. researchgate.net

| Catalyst System | Potential Transformation on Cyclobutenone Core | Anticipated Product Class |

| Rhodium(II) catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) | C-H functionalization at the C-4 position | 4-substituted cyclobutenone derivatives |

| Chiral Diene-Rhodium Complexes | Asymmetric 1,4-addition of aryl boronic acids | Chiral 3-aryl-4-methyl-cyclobutanones |

| Copper-Chiral Ligand Complexes | Enantioselective conjugate addition of organozinc reagents | Chiral all-carbon quaternary cyclobutanones |

Integration into Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters, which are particularly beneficial when dealing with strained or reactive intermediates. researchgate.net The application of continuous flow synthesis to the chemistry of this compound represents a significant future opportunity.

Methodologies for the continuous flow synthesis of cyclobutenes and related structures are emerging. ucd.ievapourtec.comrsc.org For example, photochemical [2+2]-cycloadditions, traditionally reliant on inefficient mercury lamps, have been modernized using high-power LED technology in conjunction with continuous flow reactors. ucd.ievapourtec.com This approach allows for the scalable and energy-efficient synthesis of cyclobutene (B1205218) scaffolds. Such a system could be adapted for the synthesis of this compound itself or its derivatives. Additionally, flow reactors have been shown to improve the molecular weight and dispersity of cyclobutane-based polymers derived from [2+2] photopolymerization, highlighting the power of this technology in handling photoreactions involving four-membered rings. nih.gov The generation and subsequent reaction of highly reactive intermediates, such as lithium ynolates for [2+2] cycloadditions, has also been successfully translated to a one-flow process, avoiding cryogenic conditions and improving reproducibility. rsc.org

Exploration of Photoinduced Transformations and Photoredox Catalysis

Photoinduced transformations, including photoredox catalysis, provide access to unique reactivity pathways that are often inaccessible through thermal methods. nih.gov For a molecule like this compound, with its conjugated enone system, this is a particularly promising field of exploration.

Visible-light photoredox catalysis has been effectively used to promote [2+2] cycloadditions of enones, including challenging intermolecular reactions of acyclic enones that are inefficient under standard UV photolysis. nih.govwikipedia.org This approach could be used to react this compound with various alkenes to construct complex, unsymmetrical cyclobutane structures with high diastereoselectivity. nih.gov

Beyond cycloadditions, photoredox catalysis can initiate ring-opening or functionalization cascades. nih.govnih.govrsc.org For instance, photoredox-enabled strategies have been developed for the ring-opening of cyclobutanes via the formation of carbon radicals, leading to valuable linear aliphatic compounds. rsc.org Another approach involves a radical addition-polar cyclization cascade to synthesize functionalized cyclobutanes from alkylboronic esters and haloalkyl alkenes. nih.govnih.gov Applying these concepts could unlock novel transformations of the this compound scaffold, using light to access high-energy radical intermediates under mild conditions.

| Photochemical Method | Potential Application to this compound | Potential Outcome |

| Visible Light Photoredox [2+2] Cycloaddition | Reaction with a dissimilar alkene | Synthesis of complex tri- or tetrasubstituted cyclobutane adducts |

| Photoredox-Initiated Radical Ring-Opening | C-C bond activation and cleavage | Formation of functionalized γ,δ-unsaturated carbonyl compounds |

| Photoredox Strain-Release/ rsc.orgrsc.org-Rearrangement | Reaction with radical precursors and cyclobutenes | Access to polysubstituted cyclobutane scaffolds |

Computational Design of Enhanced Reactivity Profiles and Selectivity

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity, and its application to this compound can guide synthetic efforts. smu.edu Theoretical studies can elucidate reaction mechanisms, predict selectivity, and aid in the design of substrates with enhanced or altered reactivity.

Computational studies on the Diels-Alder reactions of substituted cyclobutenones have already provided insights into their reactivity, regioselectivity, and stereoselectivity. longdom.orgresearchgate.net Such studies have shown that cyclobutenone is an unusually reactive dienophile due to ring strain, a feature that can be modulated by substituents. researchgate.netnih.gov Applying these computational models to this compound could predict its behavior in various pericyclic reactions and identify suitable dienes for achieving specific outcomes.

Moreover, density functional theory (DFT) and other ab initio methods can be used to investigate the transition states of potential catalytic cycles or photochemical pathways. beilstein-journals.orgbeilstein-journals.org For example, computational analysis can help understand the factors controlling selectivity in C-H functionalization reactions or predict the most likely pathway in a base-catalyzed rearrangement. beilstein-journals.orgresearchgate.net This predictive power allows for the rational design of experiments, saving time and resources by focusing on the most promising reaction conditions and catalyst systems.

Discovery of Unexplored Reactivity Manifolds and Transformational Pathways

The inherent strain energy of the cyclobutenone ring makes it a substrate for discovering fundamentally new reactions. nih.govresearchgate.net While thermal and photochemical ring-opening reactions to form vinylketenes are well-known transformations for cyclobutenones, nih.gov many other reactivity manifolds remain to be explored.